1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone
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Overview
Description
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone is an organic compound that features a bromophenyl group and a trifluoromethyl-substituted pyridinyl group
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzene and 2-chloro-5-(trifluoromethyl)pyridine.
Reaction Conditions: A common synthetic route involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors that are sensitive to its structural features, particularly the bromophenyl and trifluoromethyl groups.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C14H9BrF3NO |
---|---|
Molecular Weight |
344.13 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-3-1-2-9(6-11)13(20)7-12-5-4-10(8-19-12)14(16,17)18/h1-6,8H,7H2 |
InChI Key |
LXDWPWHKGKOHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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